Memantine Fructosyl Conjugate

Description

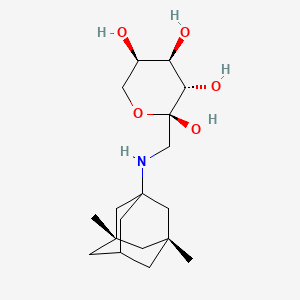

Structure

3D Structure

Properties

Molecular Formula |

C18H31NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-[[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]methyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C18H31NO5/c1-15-3-11-4-16(2,7-15)9-17(5-11,8-15)19-10-18(23)14(22)13(21)12(20)6-24-18/h11-14,19-23H,3-10H2,1-2H3/t11?,12-,13-,14+,15-,16+,17?,18+/m1/s1 |

InChI Key |

HMCNAIFDPRAZKO-FIWMVBPPSA-N |

Isomeric SMILES |

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)NC[C@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NCC4(C(C(C(CO4)O)O)O)O)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Memantine Fructosyl Conjugate

Synthetic Methodologies for Fructosyl Conjugation

The formation of a conjugate between memantine (B1676192) and fructose (B13574) primarily involves the reaction between the primary amine group of memantine and the carbonyl group of fructose.

Amine-Sugar Reaction Pathways: Maillard Reaction Principles in Conjugate Formation

The conjugation of memantine with fructose can be effectively achieved through the Maillard reaction, a well-documented pathway involving a primary amine and a reducing sugar. researchgate.net This non-enzymatic browning reaction is initiated by the nucleophilic attack of memantine's primary amine on the carbonyl carbon of fructose. In its cyclic furanose and pyranose forms, fructose exists in equilibrium with a small percentage of the open-chain keto form, which possesses the reactive carbonyl group.

The initial step is the formation of a Schiff base (an imine) through a condensation reaction. This is followed by an irreversible rearrangement known as the Amadori rearrangement, which leads to the formation of a stable 1-amino-1-deoxy-2-ketose, in this case, the Memantine Fructosyl Conjugate. Studies on model systems have shown that fructose exhibits the highest reactivity in Maillard reactions compared to other sugars like glucose and sucrose, suggesting its suitability for efficient conjugation. researchgate.netpotravinarstvo.comresearchgate.net

Controlled Synthesis Strategies for Specific Fructosyl Linkages (e.g., N-glycosidic bonds, anomeric configurations)

Achieving specific fructosyl linkages, particularly the formation of a stable N-glycosidic bond with a defined anomeric configuration (α or β), requires controlled synthetic strategies beyond the spontaneous Maillard reaction. Glycosylation reactions offer a more precise approach. nih.gov

To control the stereochemistry at the anomeric center, specific activating groups can be introduced onto the fructose molecule. The choice of solvent and catalyst also plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. While specific protocols for memantine-fructose are not extensively documented, general principles of carbohydrate chemistry suggest that the use of protected fructose derivatives and specific promoters can favor the formation of one anomer over the other.

Optimization of Reaction Conditions for Yield, Purity, and Stereoselectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of the this compound. Key parameters to consider include:

Temperature: The Maillard reaction is accelerated at higher temperatures. However, excessive heat can lead to the formation of advanced glycation end-products (AGEs) and other degradation products. potravinarstvo.comresearchgate.net Studies on similar systems have explored temperatures ranging from 60°C to 100°C. potravinarstvo.com

pH: The rate of the Maillard reaction is significantly influenced by pH. A slightly alkaline medium generally favors the initial condensation step.

Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction pathway.

Molar Ratio of Reactants: The ratio of memantine to fructose can be adjusted to drive the reaction towards the desired product and minimize unreacted starting materials.

The purification of the final conjugate can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Influence on the Reaction | General Considerations |

| Temperature | Affects reaction rate and formation of byproducts. | Higher temperatures increase the rate but may lead to degradation. Optimal range needs to be determined empirically. potravinarstvo.com |

| pH | Influences the nucleophilicity of the amine and the stability of intermediates. | A slightly alkaline pH is often optimal for the initial stages of the Maillard reaction. |

| Solvent | Affects solubility of reactants and can influence reaction equilibrium. | Protic or aprotic solvents can be used depending on the specific synthetic strategy. |

| Molar Ratio | Determines the extent of conversion and can minimize side reactions. | An excess of one reactant may be used to drive the reaction to completion. |

Exploration of Alternative Linkers and Conjugation Strategies to Fructose Moiety

While direct conjugation is the most straightforward approach, alternative strategies involving linkers can be explored to modify the properties of the final conjugate. These linkers can be designed to be stable or cleavable under specific physiological conditions. Examples of linkers used in drug conjugation include amide bonds, ester bonds, and disulfide linkers. google.com For instance, a linker could be first attached to memantine's amine group, and the other end of the linker could then be reacted with a hydroxyl group on the fructose molecule. This approach offers greater control over the linkage chemistry and the distance between the two moieties.

Precursor Chemistry and Starting Materials

The successful synthesis of this compound relies on the inherent reactivity of its precursors.

Derivatization of Memantine: Identification of Reactive Amine Sites for Conjugation

Memantine (1-amino-3,5-dimethyladamantane) possesses a single primary amine group attached to the rigid adamantane (B196018) cage. drugbank.com This primary amine is the key reactive site for conjugation with the carbonyl group of fructose. The lipophilic and basic nature of this amine group makes it a good nucleophile for attacking the electrophilic carbonyl carbon of fructose. nih.gov The derivatization of this amine group is a common strategy for the analytical determination of memantine and is the basis for its conjugation to other molecules. nih.govmdpi.comnih.gov The adamantane structure itself is chemically robust and generally does not participate in the conjugation reaction under the conditions used for fructosylation.

Fructose and Chemically Modified Fructose Derivatives in Conjugate Synthesis

The synthesis of a this compound involves the covalent linkage of the primary amine group of memantine to a fructose molecule. A primary and well-documented pathway for this conjugation is the Maillard reaction, a form of non-enzymatic browning that occurs between a reducing sugar and an amino acid or a primary amine of a drug. researchgate.netnih.gov In this reaction, the carbonyl group of fructose reacts with the amine group of memantine to form a Schiff base, which then undergoes rearrangement to yield a more stable ketoamine known as an Amadori product. researchgate.net Studies have shown that fructose exhibits high reactivity in Maillard reactions, sometimes even greater than glucose. researchgate.netnih.gov

To achieve more controlled and efficient synthesis, chemically modified fructose derivatives can be utilized. These modifications are designed to direct the conjugation to a specific position, enhance reaction yields, and improve the stability of the final product. For example, protecting groups can be strategically placed on the hydroxyl groups of the fructose molecule to prevent side reactions. Another approach involves the use of activated fructose derivatives that are more reactive towards memantine's amine group. ontosight.airesearchgate.net The choice of solvent, pH, and temperature are critical parameters that are optimized to drive the reaction towards the desired fructosyl conjugate. acs.org For instance, some drug-sugar conjugates are synthesized by refluxing the components in a solvent like methanol. imreblank.ch

Recent strategies in drug delivery have also explored the self-assembly of drug derivatives with fructose. In one such example, a paclitaxel (B517696) derivative was conjugated with phenylboronic acid, which then self-assembled with fructose to form nanoparticles, showcasing an innovative way to link fructose to a drug scaffold. nih.gov

Mechanistic Investigation of Biological Activity of Memantine Fructosyl Conjugate

Molecular Interaction with Neurotransmitter Systems

The primary pharmacological activity of memantine (B1676192) resides in its interaction with glutamate (B1630785) receptors, although it also influences other neurotransmitter systems. nih.govdrugbank.com

Modulatory Effects on N-Methyl-D-Aspartate (NMDA) Receptors

The principal mechanism of memantine is the blockade of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. nih.govnih.govpsychscenehub.com Pathological, persistent activation of these receptors by the neurotransmitter glutamate is linked to neurotoxicity. drugbank.comfda.gov Memantine's therapeutic effect is postulated to arise from its ability to antagonize this excitotoxic overstimulation. fda.govfda.gov.ph

Memantine is characterized as a low to moderate affinity antagonist of the NMDA receptor. psychscenehub.comfda.gov This property is crucial to its clinical tolerability, as high-affinity antagonists can block normal physiological receptor function, leading to significant adverse effects. nih.govnih.gov In vitro studies in cultured neurons demonstrate that memantine protects against NMDA-induced excitotoxicity with an IC₅₀ (half-maximal inhibitory concentration) of approximately 1 µM. d-nb.info

Research into the specific binding interactions has identified key residues within the NMDA receptor channel that are crucial for memantine's affinity. The primary binding site involves an interaction between the ammonium (B1175870) group of memantine and an asparagine residue (N616) in the GluN1 subunit. nih.gov Furthermore, hydrophobic pockets formed by alanine (B10760859) residues on the transmembrane helices of the GluN1 (A645) and GluN2B (A644) subunits accommodate the two methyl groups of memantine, significantly enhancing its binding affinity compared to its non-methylated analogue, amantadine. nih.gov

| Experimental Model | Measured Effect | Effective/Inhibitory Concentration | Source |

|---|---|---|---|

| Organotypic rat hippocampal slices | Protection from NMDA-induced excitotoxicity | IC₅₀ ≈ 1 µM | d-nb.info |

| Murine cerebellar granule cells | Protection from NMDA-induced cell death | Minimal effective concentration: 1 µM | d-nb.info |

| Murine cortical neurons | Protection from oxygen-glucose deprivation | EC₅₀ ≈ 2 µM | d-nb.info |

| Extrasynaptic NMDA receptors | Blockade at negative membrane potentials | IC₅₀ = 22 nM | |

| Synaptic NMDA receptors | Blockade at negative membrane potentials | IC₅₀ = 2.5 µM |

Memantine's antagonism of the NMDA receptor is distinguished by several key properties:

Uncompetitive (Open-Channel) Blockade: Memantine only enters and blocks the NMDA receptor's ion channel when it is in the open state. nih.govfda.gov This requires the channel to be first activated by the binding of both glutamate and a co-agonist (glycine or D-serine). nih.gov

Voltage-Dependence: The ability of memantine to block the channel is dependent on the membrane potential. psychscenehub.com At normal resting membrane potentials, the channel is also blocked by magnesium ions (Mg²⁺). When the neuron is depolarized, Mg²⁺ is expelled, allowing ion flow. Memantine's block is also relieved upon strong depolarization, but it is more effective than Mg²⁺ at blocking the tonic, low-level activation of NMDA receptors that occurs under pathological conditions at moderately depolarized potentials. psychscenehub.com

Fast Off-Rate Kinetics: Memantine unbinds from the channel relatively quickly. mdpi.com This "fast off-rate" means that during normal synaptic transmission, where glutamate is present only transiently, memantine does not interfere significantly with physiological NMDA receptor activity. psychscenehub.com It preferentially blocks receptors that are subject to prolonged, pathological stimulation by glutamate, thereby inhibiting excitotoxic "noise" while permitting normal synaptic "signals". d-nb.info

NMDA receptors are heterotetramers, typically composed of two GluN1 subunits and two variable GluN2 subunits (GluN2A-D). mdpi.com Memantine exhibits functional selectivity, preferentially inhibiting extrasynaptic NMDA receptors over those located at the synapse. nih.govpsychscenehub.com This is significant because extrasynaptic NMDA receptors are more commonly linked to cell death pathways, while synaptic receptors are crucial for learning and memory. psychscenehub.com

Studies have shown that memantine's effects can be subtype-specific. For instance, it has been reported to enhance the desensitization of GluN1/GluN2A receptors in a calcium-dependent manner, an effect not seen with GluN1/GluN2B receptors. This suggests that memantine can stabilize a desensitized state of GluN1/GluN2A receptors, providing a mechanism for preferentially inhibiting neurons experiencing sustained high calcium influx. Other research has highlighted that memantine targets the GluN1/N2B subunit, which is characteristic of the extrasynaptic NMDA receptors involved in excitotoxicity. mdpi.com

Evaluation of Influence on Other Neurotransmitter Receptors (e.g., 5-HT3, Dopaminergic, Nicotinic Acetylcholine (B1216132) Receptors)

While its primary target is the NMDA receptor, memantine also interacts with other neurotransmitter systems, though generally with lower affinity.

5-HT3 Receptors: Memantine acts as an antagonist at serotonin (B10506) type 3 (5-HT3) receptors with a potency similar to that for the NMDA receptor. fda.govfda.gov.ph

Nicotinic Acetylcholine Receptors (nAChRs): Memantine blocks nAChRs with approximately one-sixth to one-tenth the potency of its NMDA receptor antagonism. fda.govfda.gov.ph It has been shown to inhibit various nAChR subtypes, including α7, α3β2, and α4β2, suggesting it is a non-specific nAChR antagonist.

Other Receptors and Channels: Laboratory studies have demonstrated that memantine has low to negligible affinity for dopaminergic, GABA, benzodiazepine, adrenergic, and glycine (B1666218) receptors. drugbank.comfda.gov.ph It also shows minimal interaction with voltage-dependent calcium, sodium, or potassium channels. drugbank.comfda.gov.ph

| Receptor/Channel | Effect | Relative Potency/Affinity | Source |

|---|---|---|---|

| NMDA Receptor | Uncompetitive Antagonist | Low-to-moderate affinity (IC₅₀ ~1-10 µM) | fda.govd-nb.info |

| 5-HT3 Receptor | Antagonist | Potency similar to NMDA receptor antagonism | fda.govfda.gov.ph |

| Nicotinic Acetylcholine Receptors (nAChRs) | Antagonist | 1/6th to 1/10th the potency of NMDA antagonism | fda.govfda.gov.ph |

| Dopaminergic Receptors | Negligible Affinity | Low to negligible | drugbank.comfda.gov.ph |

| GABA/Benzodiazepine Receptors | Negligible Affinity | Low to negligible | drugbank.comfda.gov.ph |

| Adrenergic Receptors | Negligible Affinity | Low to negligible | drugbank.comfda.gov.ph |

| Glycine Receptors | Negligible Affinity | Low to negligible | drugbank.comfda.gov.ph |

Cellular and Subcellular Mechanisms of Action

The molecular interactions of memantine translate into distinct cellular and subcellular effects. By blocking the pathological activation of NMDA receptors, memantine inhibits the excessive influx of calcium (Ca²⁺) into neurons. drugbank.com This is a primary mechanism of its neuroprotective action, as sustained high intracellular Ca²⁺ levels trigger neurotoxic cascades, leading to neuronal damage and death. drugbank.com

Furthermore, studies of memantine's cellular kinetics have revealed that it behaves as a lysosomotropic drug. When exposed to cultured cells, memantine accumulates within lysosomes, acidic subcellular organelles, to concentrations up to 200 times higher than the surrounding medium. Chronic exposure to memantine can lead to an accumulation of phospholipids (B1166683) and an increase in the fluidity of the plasma membrane.

Impact on Neuronal Excitability and Synaptic Plasticity in Primary Neuronal Cultures and Organotypic Slice Models (Data on Memantine)

Memantine is a moderate-affinity, uncompetitive NMDA receptor antagonist that preferentially blocks excessive, pathological activation of NMDA receptors while preserving their normal physiological function essential for learning and memory. wikipedia.orgnih.gov In models of neuronal excitability, memantine has been shown to shift the excitation/inhibition (E/I) balance away from inhibition in the prefrontal cortex by preferentially decreasing the excitatory drive to inhibitory interneurons. drugbank.com This leads to a reduction in the frequency and amplitude of spontaneous inhibitory postsynaptic currents in pyramidal neurons without affecting spontaneous excitatory currents. drugbank.com

Regarding synaptic plasticity, memantine's effects are complex. Under conditions of tonic NMDA receptor activation, which can impair synaptic plasticity, memantine has been shown to reverse deficits in long-term potentiation (LTP) in the CA1 region of the hippocampus. nih.gov However, in other models, such as in striatal spiny projection neurons, memantine can disrupt LTP induction and promote long-term depression (LTD), an effect potentially mediated by dopamine (B1211576) D2 receptors. connectedpapers.com This suggests that memantine's impact on synaptic plasticity is context- and region-dependent.

Investigation of Neuroprotective Effects in Cellular Stress Models (Data on Memantine)

Memantine has demonstrated significant neuroprotective properties across various cellular stress models, primarily through its action of mitigating glutamate-induced excitotoxicity. nih.gov

Glutamate Excitotoxicity: As an NMDA receptor antagonist, memantine directly counteracts the neuronal damage caused by excessive glutamate, protecting neurons in organotypic hippocampal slices and dissociated cultures from direct NMDA-induced toxicity. wikipedia.org

Amyloid-beta (Aβ) Toxicity: In models of Alzheimer's disease, memantine protects against Aβ-induced neuronal damage. It has been shown to prevent Aβ-induced truncation of the TrkB-FL receptor, thereby preserving the neuroprotective signaling of brain-derived neurotrophic factor (BDNF). nih.gov It also protects against Aβ oligomer-induced generation of reactive oxygen species (ROS). mdpi.com

Oxidative Stress: Memantine has been found to reduce oxidative stress in various models. It can prevent the formation of ROS and peroxynitrite induced by Aβ oligomers or direct glutamate exposure. mdpi.com

Hypoxia-Ischemia: Memantine shows protective effects in models of oxygen and glucose deprivation. It has been effective in reducing brain damage in models of neonatal hypoxia-ischemia and attenuates neuronal death in experimental models of ischemic stroke. wikipedia.orgdrugbank.com

Influence on Intracellular Signaling Pathways (Data on Memantine)

Memantine's neuroprotective actions are mediated through its influence on several key intracellular signaling pathways.

Ca2+ Homeostasis: The primary mechanism of memantine involves the regulation of calcium (Ca2+) influx through the NMDA receptor channel. By blocking excessive Ca2+ entry during excitotoxic conditions, it prevents the downstream activation of deleterious enzymatic pathways. nih.gov Interestingly, the inhibitory action of memantine on NMDA receptors is itself enhanced by increased intracellular Ca2+, suggesting a highly state-dependent mechanism that preferentially targets over-active neurons. nih.gov

Calpain-Caspase Pathway: In models of ischemic stroke, memantine has been shown to suppress the activation of the calpain-caspase-3 pathway, a critical cascade in apoptotic cell death that is triggered by excessive Ca2+ influx. drugbank.com

CREB Phosphorylation: While direct effects on MAPK and PI3K/Akt by memantine are less consistently detailed, its role in preserving synaptic function implies an influence on pathways like the cAMP response element-binding (CREB) protein phosphorylation, which is critical for synaptic plasticity and cell survival. Some memantine conjugates have been noted to affect pCREB levels. nih.gov

Modulation of Cellular Homeostasis Mechanisms (Data on Memantine)

Recent studies have revealed that memantine can modulate cellular cleaning processes, particularly autophagy.

Autophagy: Memantine has been identified as an enhancer of autophagy, the process by which cells degrade and recycle damaged components. mdpi.comgoogle.com It increases the levels of LC3-II, a key marker of autophagosome formation, and upregulates autophagic flux in a dose- and time-dependent manner. google.comeuropa.eu This action appears to be independent of the mTORC1 pathway and NMDA receptor antagonism. mdpi.comgoogle.com By promoting autophagy and mitophagy (the specific autophagic removal of damaged mitochondria), memantine can enhance the clearance of aggregate-prone proteins and damaged organelles, contributing to its neuroprotective effects. europa.eu

Enzymatic Cleavage and Parent Compound Release

There is no available information regarding the enzymatic cleavage or hydrolytic stability of a Memantine Fructosyl Conjugate . Research on other memantine prodrugs, such as those with amino acid linkers, has been conducted to evaluate their stability under physiological conditions. mdpi.com For instance, a study on memantine-amino acid analogues showed varying half-lives at pH 7.4, with the valine conjugate being the most stable. mdpi.com However, the stability and enzymatic hydrolysis of a fructosyl linkage would depend on different enzymes and conditions (e.g., glycosidases) and cannot be extrapolated from these studies.

Hydrolytic Stability of the Fructosyl Linkage Under Physiological Conditions

No data available for this compound.

Evaluation of Enzyme-Mediated Hydrolysis by Relevant Glycosidases (e.g., α-glucosidases, β-fructofuranosidases)

No data available for this compound.

Biochemical and in Vitro Studies

Enzyme-Mediated Hydrolysis and Release of Memantine

A crucial aspect of a prodrug's design is its ability to release the active drug at the desired site of action. For Memantine Fructosyl Conjugate, this would involve the enzymatic cleavage of the bond linking fructose (B13574) to memantine. In vitro studies using relevant enzymes, such as glycosidases, would be conducted to determine the rate and extent of this hydrolysis. The stability of the conjugate in various biological fluids, such as plasma and simulated gastric and intestinal fluids, would also be assessed to understand its fate before reaching its target.

Cell-Based Assays for Neuroprotection and Cytotoxicity

Cell-based models are invaluable for assessing the potential therapeutic effects and safety of a new compound. In the case of this compound, neuronal cell cultures would be used to evaluate its neuroprotective properties. For example, cells could be exposed to a neurotoxic substance that mimics the conditions of neurodegenerative diseases, and the ability of the conjugate to protect these cells from damage would be measured. researchgate.net Cytotoxicity assays would also be performed to determine if the conjugate itself has any toxic effects on cells. mdpi.com

Role of Memantine Fructosyl Conjugate As a Potential Prodrug Strategy

Theoretical Design Principles for Fructosyl-Mediated Prodrugs

The modern paradigm of prodrug design has shifted from simple physicochemical modifications to a more targeted approach that considers molecular and cellular factors, such as membrane transporters and specific enzyme activities. mdpi.comnih.gov The core principle behind a fructosyl-mediated prodrug like the memantine (B1676192) fructosyl conjugate is to chemically link the active drug, memantine, to a fructose (B13574) molecule. This conjugation aims to create a new chemical entity that can be recognized and transported by specific carrier proteins in the body. mdpi.com

The design of such a prodrug is based on the following theoretical tenets:

Masking and Reversibility: The fructose moiety masks the pharmacological activity of memantine until the conjugate reaches its target site. The linkage between fructose and memantine must be designed to be stable in the bloodstream but cleavable by enzymes within the target tissue to release the active drug. nih.gov

Transporter-Mediated Uptake: The primary rationale for using fructose is to exploit the presence of specific carbohydrate transporters, thereby facilitating entry into otherwise poorly accessible tissues like the brain. mdpi.com

Altered Physicochemical Properties: The addition of a sugar molecule significantly alters the hydrophilicity and size of the parent drug, which can influence its distribution and elimination profile.

Proposed Enhanced Delivery Mechanisms: Exploiting Carbohydrate Transporters for Targeted CNS Entry

A major challenge in treating neurological disorders is the restrictive nature of the blood-brain barrier. The memantine fructosyl conjugate is hypothesized to overcome this barrier by utilizing specific glucose and fructose transporters. The brain is a highly metabolic organ that relies on a constant supply of glucose, which is facilitated by a high density of glucose transporters (GLUTs) on the BBB.

The proposed mechanism for the enhanced CNS delivery of a this compound involves the following steps:

Transport across the BBB: The fructose moiety of the conjugate is recognized by specific carbohydrate transporters, such as GLUT5, which is known to transport fructose. This interaction would facilitate the transport of the entire conjugate across the endothelial cells of the BBB.

Release of Active Memantine: Once inside the CNS, the conjugate would need to be cleaved to release the active memantine. This is theoretically achieved by enzymes present in the brain that can hydrolyze the bond between memantine and fructose.

Target Engagement: The released memantine can then exert its therapeutic effects by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.gov

This targeted delivery mechanism is intended to increase the concentration of memantine in the brain relative to its concentration in peripheral tissues.

Hypothesis on Sustained Release and Controlled Pharmacokinetic Profile (Preclinical Theoretical Basis)

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion, is a critical determinant of its efficacy and safety. nih.gov The conjugation of memantine with fructose is hypothesized to modulate its pharmacokinetics in several beneficial ways, based on preclinical theoretical considerations.

A key theoretical advantage is the potential for sustained release of the active drug. The rate of cleavage of the fructosyl conjugate to release memantine would depend on the activity of specific enzymes in the brain. This could theoretically lead to a more controlled and prolonged release of memantine compared to the administration of the parent drug alone. Such a sustained release profile could help maintain therapeutic concentrations of the drug over a longer period, potentially reducing the frequency of administration and improving patient compliance.

The table below illustrates a theoretical comparison of the pharmacokinetic profiles of memantine and its fructosyl conjugate.

| Pharmacokinetic Parameter | Standard Memantine | Theoretical this compound | Rationale for Difference |

| Absorption | Rapid | Potentially slower | The larger size and altered properties of the conjugate may slow its initial absorption. |

| Distribution | Wide, with a volume of distribution of 9-11 L/kg nih.gov | Targeted to tissues with high carbohydrate transporter expression (e.g., CNS) | The fructose moiety is expected to direct the drug to specific transporters. |

| Metabolism | Partially metabolized in the liver nih.gov | Cleavage of the conjugate in the target tissue (CNS) to release active memantine | The primary metabolic step for the conjugate is the release of the active drug. |

| Elimination Half-Life | Approximately 60-80 hours nih.gov | Potentially longer | The sustained release of memantine from the conjugate could prolong its effective half-life. |

Theoretical Advantages for Improved Efficacy-to-Toxicity Ratio (preclinical context)

An improved efficacy-to-toxicity ratio is a primary goal in drug development. The this compound strategy is theoretically poised to achieve this through several mechanisms in a preclinical setting.

Investigation of Memantine Fructosyl Conjugate As a Maillard Reaction Product/impurity

Formation Conditions and Kinetics in Pharmaceutical Formulations and Biological Systems

The formation of Memantine (B1676192) Fructosyl Conjugate is a multi-step process initiated by the nucleophilic attack of memantine's primary amine on the carbonyl group of fructose (B13574). This reaction is influenced by several factors, including temperature, pH, water activity, and the concentration of the reactants.

Key Factors Influencing Formation:

Temperature: Elevated temperatures significantly accelerate the rate of the Maillard reaction. Thermal stress during manufacturing processes like drying and heat sterilization, as well as during storage, can promote the formation of the fructosyl conjugate.

pH: The Maillard reaction is pH-dependent. The initial condensation step is generally favored under neutral to slightly alkaline conditions, which increase the nucleophilicity of the primary amine group of memantine.

Water Activity (aw): Water plays a dual role in the Maillard reaction. While it is a product of the initial condensation step, extremely low water activity can hinder the mobility of reactants. The reaction rate is often maximal at intermediate water activity levels (0.5-0.7 aw).

Reactant Concentration: Higher concentrations of both memantine and fructose will increase the probability of molecular collisions, thereby increasing the reaction rate.

Sugar Reactivity: Fructose has been reported to be more reactive in the Maillard reaction than other reducing sugars like glucose. researchgate.net This is attributed to the higher proportion of the open-chain form of fructose at equilibrium, which makes its carbonyl group more accessible for the initial reaction with the amine.

While the general principles of the Maillard reaction are well-understood, specific kinetic data for the formation of Memantine Fructosyl Conjugate, such as reaction rate constants under various pharmaceutical and biological conditions, are not extensively available in publicly accessible literature. However, studies on similar drug-sugar interactions provide a framework for understanding its potential formation kinetics.

Table 1: General Conditions Favoring Maillard Reaction

| Parameter | Condition Favoring Reaction | Rationale |

|---|---|---|

| Temperature | High | Provides activation energy for the reaction. |

| pH | Neutral to Alkaline | Increases the nucleophilicity of the amine group. |

| Water Activity | Intermediate (0.5-0.7) | Balances reactant mobility and removal of water as a byproduct. |

| Reactants | High Concentration | Increases the frequency of molecular interactions. |

Stability Profiles Under Various Storage and Environmental Conditions (e.g., temperature, humidity, pH)

Forced degradation studies on memantine hydrochloride have shown that it is relatively stable under acidic, basic, photolytic, and humid conditions, but susceptible to oxidative degradation. nih.gov However, the presence of a reducing sugar like fructose introduces a specific degradation pathway through the Maillard reaction.

Influence of Environmental Factors on Stability:

Temperature: As with its formation, the stability of a formulation containing memantine and fructose is highly sensitive to temperature. Accelerated stability studies, which involve storing the product at elevated temperatures (e.g., 40°C, 50°C), are used to predict the long-term stability and shelf-life at recommended storage conditions (e.g., room temperature). It is expected that the rate of formation of the fructosyl conjugate would increase significantly at higher temperatures, leading to a faster degradation of memantine.

Humidity: High humidity levels can increase the water activity in solid dosage forms, which can facilitate the Maillard reaction and thus negatively impact the stability of the formulation.

pH: In liquid formulations, the pH would be a critical factor. While memantine itself is stable across a range of pH values, the rate of the Maillard reaction is pH-dependent, and thus the stability of a memantine-fructose combination would be influenced by the formulation's pH.

Advanced Analytical Detection and Quantification Methodologies for Fructosyl Adducts as Impurities

The detection and quantification of non-chromophoric impurities like the this compound present an analytical challenge. Since both memantine and fructose lack a significant UV chromophore, direct detection by conventional HPLC-UV is difficult.

Several advanced analytical techniques have been developed to address this issue:

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method is particularly suitable for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore. CAD provides a near-universal response that is independent of the analyte's chemical structure, making it a powerful tool for quantifying impurities like sugar adducts. Studies have successfully used HPLC-CAD for the simultaneous determination of Maillard reaction impurities in memantine tablets, including adducts with lactose, galactose, and glucose. researchgate.netnih.gov This methodology would be directly applicable to the detection of the fructosyl conjugate.

HPLC with Pre-column Derivatization: This technique involves reacting the analyte with a derivatizing agent that introduces a chromophore or fluorophore, allowing for sensitive detection by UV or fluorescence detectors. Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and 9-fluorenylmethyl chloroformate (FMOC) have been used for the derivatization of memantine. nih.gov While this method is highly sensitive for the parent drug, it can also be adapted to detect and quantify the fructosyl conjugate, provided the conjugate can also be derivatized.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive technique that can be used for the identification and quantification of impurities. LC-MS/MS can provide structural information about the adduct and can be used to develop highly selective and sensitive quantitative methods. nih.govnih.gov This would be the method of choice for confirming the identity of the this compound and for its trace-level quantification.

Table 2: Comparison of Analytical Methods for Memantine Adducts

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-CAD | Nebulization and detection of charged particles. | Universal detection for non-volatile analytes, good for quantification without reference standards for all impurities. | Lower sensitivity compared to MS, requires volatile mobile phases. |

| HPLC with Derivatization | Chemical modification to add a detectable moiety. | High sensitivity with UV or fluorescence detection. | Can be complex and time-consuming, potential for side reactions. |

| LC-MS/MS | Separation by HPLC followed by mass-based detection. | High sensitivity and specificity, provides structural information. | Higher cost and complexity of instrumentation. |

Impact on Purity, Quality Control, and Long-Term Stability of Memantine Formulations

The formation of this compound directly impacts the purity profile of the drug product. As an impurity, its presence must be monitored and controlled to ensure the safety and quality of the medication. Regulatory guidelines have strict limits for the levels of impurities in pharmaceutical products. A Chinese patent suggests that the content of memantine-carbohydrate adducts, which would include the fructosyl conjugate, should not exceed 0.5%.

Implications for Quality Control:

Specification Setting: A specification for the maximum allowable level of the this compound would need to be established as part of the drug product's quality control strategy.

Stability-Indicating Methods: The analytical methods used for routine quality control and stability testing must be "stability-indicating," meaning they are capable of separating the API from its degradation products and impurities, including the fructosyl conjugate.

Excipient Selection: To minimize the formation of this impurity, formulation scientists may consider using non-reducing sugars (e.g., sucrose, mannitol) as diluents instead of reducing sugars like fructose, especially in formulations where memantine is present.

Long-Term Stability Considerations:

The presence of the Maillard reaction can have a significant impact on the long-term stability and shelf-life of the drug product. The continuous formation of the fructosyl conjugate over time would lead to a decrease in the potency of memantine. Furthermore, the subsequent degradation of the conjugate into advanced glycation end-products can lead to discoloration (browning) of the dosage form and the formation of potentially reactive species.

Advanced Research Directions and Future Perspectives for Memantine Fructosyl Conjugate

Structure-Activity Relationship (SAR) Studies for Fructosyl Conjugates and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the pharmacological profile of the memantine (B1676192) fructosyl conjugate. The primary goal is to understand how modifications to the chemical structure influence biological activity, including NMDA receptor antagonism, transport across the BBB, and metabolic stability.

Key areas of investigation in SAR studies would involve modifying both the fructose (B13574) moiety and the linker connecting it to memantine. For the fructose portion, altering the stereochemistry of the hydroxyl groups or replacing them with other functionalities could impact recognition by glucose transporters (GLUT), which are the intended targets for facilitating BBB transit. The anomeric configuration (α or β) of the glycosidic bond is another critical parameter, as it influences both the stability of the conjugate and its susceptibility to enzymatic cleavage by glycosidases.

For the linker, its length, flexibility, and chemical nature are crucial. A linker must be stable enough to prevent premature cleavage in systemic circulation but labile enough to be cleaved by specific enzymes within the central nervous system (CNS) to release active memantine. SAR studies would explore different linker types, such as esters, carbamates, or amides, to fine-tune the release kinetics. Insights from SAR studies on other memantine derivatives, such as those involving amino acids or polyamines, have shown that the nature of the appended moiety significantly affects receptor affinity and neuroprotective effects. itmedicalteam.plnih.gov

Table 1: Hypothetical SAR Modifications for Memantine Fructosyl Conjugate

| Structural Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Fructose Moiety | ||

| Change Anomeric Configuration (α vs. β) | Influence stability and enzymatic cleavage rate. | Affects prodrug activation and release of memantine. |

| Modify Hydroxyl Groups | Alter affinity for glucose transporters (GLUT). | Could enhance or decrease BBB penetration. |

| Replace Fructose with other Monosaccharides | Evaluate specificity for different transporter subtypes. | Modulate brain uptake and biodistribution. |

| Linker Moiety | ||

| Vary Linker Length/Flexibility | Optimize spatial orientation for enzyme/receptor interaction. | Influences the rate of memantine release. |

Development of Novel Synthetic Routes for Stereoselective Fructosyl Conjugation

The synthesis of a this compound with a defined stereochemistry is essential for reproducible pharmacological activity. The formation of the glycosidic bond between fructose and memantine must be controlled to produce a single, desired anomer (either α or β). The development of novel, stereoselective synthetic routes is a key research focus.

Traditional glycosylation methods often yield a mixture of anomers, which are difficult to separate and characterize. Modern synthetic chemistry offers several advanced strategies to achieve high stereoselectivity. researchgate.net These include the use of specific catalysts, such as thiourea (B124793) or urea (B33335) derivatives, which can direct the stereochemical outcome of the reaction through hydrogen bonding. frontiersin.orgnih.gov Other approaches involve metal-catalyzed reactions or photoinduced methods that proceed under mild conditions, preserving sensitive functional groups within the molecules. researchgate.netresearcher.life For instance, electro-catalysis has emerged as a novel method for highly stereoselective glycosylation from glycals. nih.gov The choice of protecting groups on the fructose molecule and the nature of the leaving group on the anomeric carbon are also critical variables that chemists can manipulate to control the stereoselectivity of the conjugation reaction. researchgate.net

Table 2: Comparison of Stereoselective Glycosylation Methods

| Method | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Catalyst-Controlled Glycosylation | Utilizes catalysts like thiourea or Lewis acids to direct the approach of the acceptor molecule (memantine). frontiersin.org | High stereoselectivity can be achieved with the right catalyst system. nih.gov | Catalyst may require specific solvent conditions; optimization is often necessary. |

| Neighboring Group Participation | A protecting group at the C-2 position of fructose participates in the reaction to shield one face of the molecule. | Reliable method for forming 1,2-trans glycosidic linkages. | Not suitable for generating 1,2-cis linkages. |

| Photoinduced/Electrochemical Synthesis | Employs light or electric current to generate reactive intermediates under mild conditions. researcher.lifenih.gov | High functional group tolerance; avoids harsh reagents. nih.gov | Requires specialized equipment; reaction scope may be limited. |

| Enzymatic Synthesis | Uses glycosyltransferase enzymes to form the glycosidic bond with absolute stereospecificity. | Environmentally friendly; produces a single stereoisomer. | Enzymes can be expensive and may have limited substrate scope. |

Integration with Advanced Drug Delivery Systems for Enhanced CNS Specificity

While the fructose moiety is designed to enhance BBB penetration, integrating the this compound into advanced drug delivery systems could further improve its specificity for the CNS. Nanotechnology-based platforms such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles offer a means to protect the conjugate from degradation, control its release, and further enhance its transport into the brain. dovepress.comfrontiersin.org

Targeted Nanoparticles: Polymeric nanoparticles, often made from biodegradable materials like poly(lactic-co-glycolic acid) (PLGA), can encapsulate the this compound. nih.gov The surface of these nanoparticles can be decorated with targeting ligands, such as antibodies against the transferrin receptor (e.g., OX26 mAb) or peptides like lactoferrin, which are actively transported across the BBB. journaljpri.comacs.orgpnas.org This dual-targeting approach—using both the fructose for GLUT-mediated transport and a second ligand for receptor-mediated transcytosis—could significantly increase drug concentration in the brain. Studies on memantine-loaded PLGA nanoparticles coated with mannose (another sugar) have already demonstrated enhanced brain delivery via intranasal administration. nih.gov

Liposomes: Liposomes are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. nih.gov For the this compound, encapsulation within "stealth" liposomes, which are coated with a polymer like polyethylene (B3416737) glycol (PEG), can prolong circulation time by helping them evade the body's immune system. pnas.orgtandfonline.com These PEGylated liposomes can also be functionalized with brain-targeting ligands to facilitate BBB crossing. dovepress.comnih.gov

Polymeric Conjugates: Another strategy involves directly conjugating the memantine-fructose entity to a water-soluble polymer. This creates a larger macromolecular structure that can alter the pharmacokinetic profile of the drug, potentially reducing renal clearance and extending its half-life in circulation.

Table 3: Advanced Drug Delivery Systems for this compound

| Delivery System | Mechanism of Action | Advantages for CNS Delivery |

|---|---|---|

| Targeted Nanoparticles (e.g., PLGA) | Encapsulates the conjugate; surface ligands bind to BBB receptors for active transport. nih.govjournaljpri.com | Protects drug from degradation; enhances brain uptake; allows for controlled release. nih.gov |

| Liposomes | Encapsulates the conjugate within a lipid bilayer; can be surface-modified for targeting. nih.gov | Biocompatible; can carry various drug types; prolonged circulation with PEGylation. tandfonline.com |

| Polymeric Conjugates | Covalent attachment of the drug to a polymer backbone. abzena.com | Improved solubility and stability; altered pharmacokinetics. |

Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions and Prodrug Activation

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools for predicting and understanding the behavior of the this compound at the molecular level. nih.gov These methods can provide critical insights before undertaking expensive and time-consuming laboratory experiments.

Receptor Interaction: MD simulations can model the binding of the intact conjugate and the released memantine to the NMDA receptor. This can help determine if the fructosyl moiety hinders memantine's ability to block the receptor's ion channel. Such simulations provide data on binding energies and conformational changes, clarifying whether the conjugate itself has any pharmacological activity or if it must be cleaved to be effective. mdpi.com For example, in silico studies of a memantine-sinapic acid hybrid showed a stronger binding affinity to the NMDA receptor ion channel compared to memantine alone. preprints.org

Prodrug Activation: Modeling can also be used to study the interaction between the this compound and the glycosidase enzymes responsible for its cleavage. By simulating the docking of the conjugate into the active site of these enzymes, researchers can predict the rate and efficiency of bioconversion. This information is vital for designing a prodrug that releases memantine at the desired rate within the CNS.

BBB Transport: Computational models can simulate the interaction of the conjugate with glucose transporters (GLUT) on the BBB. This can help predict the affinity of the conjugate for these transporters and optimize the structure of the fructose moiety for enhanced recognition and uptake.

Table 4: Key Parameters Investigated via Computational Modeling

| Parameter | Computational Method | Objective |

|---|---|---|

| Binding Affinity | Molecular Docking | Predict the strength of interaction between the conjugate/memantine and the NMDA receptor or glycosidase enzymes. preprints.org |

| Conformational Stability | Molecular Dynamics (MD) Simulation | Analyze the structural changes and stability of the conjugate and its complexes with biological targets over time. |

| Adsorption Energy | Density Functional Theory (DFT) | Calculate the energy of interaction between the conjugate and a drug delivery carrier, such as a graphene nanosheet. nih.gov |

| Free Energy of Binding | MM-GBSA/PBSA | Estimate the binding free energy to rank the potency of different conjugate analogues. tandfonline.com |

Multi-target Drug Design Approaches Incorporating Fructosyl Conjugation for Pleiotropic Effects

Neurodegenerative conditions like Alzheimer's disease are multifactorial, involving multiple pathological pathways. mdpi.com This complexity suggests that drugs acting on a single target may have limited efficacy. frontiersin.org The concept of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets—is therefore a highly attractive strategy. jocpr.com

Incorporating fructosyl conjugation into a memantine-based MTDL can provide pleiotropic (multi-faceted) effects. The primary function of memantine is to block NMDA receptors, mitigating excitotoxicity. The fructose moiety serves a dual purpose: it acts as a "Trojan horse" to facilitate transport across the BBB via GLUT transporters and may also provide a metabolic benefit to glucose-starved neurons, a common feature in Alzheimer's disease.

This approach could be expanded by creating more complex hybrids. For instance, an antioxidant molecule could be attached to the this compound. This would create a single compound capable of:

Blocking NMDA receptors (via memantine).

Enhancing BBB penetration (via fructose).

Combating oxidative stress (via the antioxidant moiety).

This strategy aims to provide synergistic therapeutic benefits that would be difficult to achieve with a combination of separate drugs, while potentially reducing the risk of drug-drug interactions. tandfonline.commdpi.com

Table 5: Potential Targets for a Memantine Fructosyl-Based MTDL

| Target | Therapeutic Rationale | Role of Fructosyl Conjugate |

|---|---|---|

| NMDA Receptor | Reduce glutamate-induced excitotoxicity. nih.gov | The active memantine payload released from the conjugate. |

| Glucose Transporters (GLUT) | Enhance transport into the brain and potentially supply energy. | The fructose moiety acts as a targeting and transport vector. |

| Acetylcholinesterase (AChE) | Increase acetylcholine (B1216132) levels for symptomatic relief. | A second drug like donepezil (B133215) or galantamine could be co-conjugated. mdpi.com |

| Monoamine Oxidase (MAO) | Reduce oxidative stress and modulate neurotransmitter levels. frontiersin.org | An MAO inhibitor could be incorporated into the MTDL structure. |

| Beta-secretase (BACE-1) | Reduce the production of amyloid-beta plaques. | A BACE-1 inhibitor moiety could be added to the conjugate. |

Comparative Preclinical Studies with Other Memantine Conjugates and Prodrugs

To establish the therapeutic potential of the this compound, it is essential to conduct rigorous comparative preclinical studies against other memantine prodrugs and conjugates. Several such derivatives have been developed, each with a unique mechanism and therapeutic rationale.

H₂S-Donating Conjugates: Hybrids that release hydrogen sulfide (B99878) (H₂S), a gasotransmitter with anti-inflammatory and neuroprotective properties, have shown promise. mdpi.comresearchgate.net One such compound, known as "Memit," replaces memantine's amine group with an isothiocyanate, which slowly releases H₂S and regenerates memantine. mdpi.comnih.govresearchgate.net Preclinical data show that these conjugates can reduce oxidative stress and neuroinflammation. nih.gov

Peptide Conjugates: Conjugating memantine with amino acids or short peptides has been explored to improve its properties. itmedicalteam.pl For example, linking memantine to polyamines resulted in derivatives with more potent NMDA receptor blocking activity than memantine itself. nih.gov

Sinapic/Ferulic Acid Hybrids: Memantine has been conjugated with natural antioxidants like sinapic acid and ferulic acid. researchgate.net These hybrids are designed to combine the NMDA receptor antagonism of memantine with the radical-scavenging properties of the phenolic acids. preprints.orgresearchgate.net In silico and in vivo studies of N-sinapoyl-memantine have demonstrated potent antioxidant effects and strong binding to the NMDA receptor. mdpi.compreprints.org

Table 6: Comparison of Different Memantine Conjugates

| Conjugate Type | Added Moiety | Primary Rationale | Reported Preclinical Findings |

|---|---|---|---|

| Fructosyl Conjugate (Hypothetical) | Fructose | Enhance BBB penetration via GLUT transporters. | Awaiting experimental validation. |

| H₂S-Donor Conjugates (e.g., Memit) | Isothiocyanate or other H₂S-releasing groups. mdpi.com | Combine NMDA antagonism with the anti-inflammatory and anti-apoptotic effects of H₂S. mdpi.comresearchgate.net | Reduces oxidative stress and neuroinflammation; protects against Aβ-induced damage. nih.gov |

| Peptide Conjugates | Amino acids or polyamines. itmedicalteam.pl | Modulate receptor affinity and activity. | Some derivatives show more potent NMDA receptor inhibition than memantine. nih.gov |

| Sinapic/Ferulic Acid Hybrids | Sinapic acid or ferulic acid. researchgate.netresearchgate.net | Combine NMDA antagonism with potent antioxidant activity. | Strong radical scavenging activity and enhanced binding to the NMDA receptor. mdpi.compreprints.org |

Detailed Elucidation of Specific Glycosidase Enzymes and Metabolic Pathways Involved in In Vivo Bioconversion of Fructosyl Conjugates (non-human)

A critical aspect of the this compound's development is understanding how it is metabolized in vivo. The prodrug is designed to be cleaved by glycosidase enzymes to release active memantine within the CNS. Identifying the specific enzymes and metabolic pathways involved is crucial for predicting its efficacy and pharmacokinetic profile.

This research would be conducted in non-human preclinical models. The process would involve:

Incubation with Tissue Homogenates: The conjugate would be incubated with brain and liver tissue homogenates from animal models (e.g., rodents) to determine the rate of cleavage in different tissues. This helps assess whether the prodrug is preferentially activated in the brain or if significant premature metabolism occurs in the liver.

Use of Specific Enzyme Inhibitors: To identify the class of glycosidases responsible for cleavage, experiments would be performed in the presence of specific inhibitors. For example, if the cleavage is blocked by an inhibitor of β-glucosidase, it would point to that enzyme's involvement.

Metabolite Identification: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the metabolites formed after incubation. This confirms that the cleavage occurs at the intended glycosidic bond and releases unmodified memantine.

Understanding these metabolic pathways is essential for translating the prodrug concept from preclinical models to potential human application, as the expression and activity of glycosidase enzymes can vary between species.

Table 7: Enzyme Classes Potentially Involved in Bioconversion

| Enzyme Class | Function | Location | Relevance to Fructosyl Conjugate |

|---|---|---|---|

| β-Fructofuranosidases (Invertases) | Hydrolyze terminal non-reducing β-D-fructofuranoside residues. | Primarily in microorganisms and plants; lower activity in mammals. | Potential for cleavage if the fructose is in a furanose ring form with a β-linkage. |

| α-Glucosidases | Hydrolyze α-glucosidic linkages. | Lysosomes, brush border of the intestine. | May show cross-reactivity with an α-fructoside linkage. |

| β-Glucosidases (e.g., GBA1) | Hydrolyze β-glucosidic linkages. | Lysosomes. | May show cross-reactivity with a β-fructoside linkage; crucial for many glucoside prodrugs. |

| General Glycoside Hydrolases | Broad family of enzymes that cleave glycosidic bonds. | Widespread throughout the body. | A specific member of this large family is likely responsible for the conjugate's activation. |

Q & A

Q. What guidelines should be followed when discussing contradictory findings in a manuscript?

- Answer : Structure the discussion around methodological discrepancies (e.g., assay sensitivity, model systems) and contextualize results within prior literature. Use subheadings to separate pharmacokinetic, pharmacodynamic, and safety data. Reference ICH guidelines for clinical data harmonization and avoid overgeneralizing conclusions .

Q. How can researchers effectively integrate large datasets (e.g., metabolomics) into a cohesive narrative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.